molecular formula C21H27N5O2S2 B2402994 N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide CAS No. 1189493-90-0

N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide

Cat. No.: B2402994
CAS No.: 1189493-90-0
M. Wt: 445.6
InChI Key: VWJSYXBDDOKKTQ-UHFFFAOYSA-N
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Description

N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide (CAS 1189493-90-0) is a synthetic small molecule with a molecular formula of C21H27N5O2S2 and a molecular weight of 445.60 g/mol . This complex heterocyclic compound features a pyrimidine core linked to a piperidine-4-carboxamide moiety and a 3-(methylsulfanyl)phenyl group through sulfanyl and carboxamide bridges, creating a multifunctional structure of significant interest in medicinal chemistry and drug discovery research. The molecular architecture of this compound, particularly its pyrimidine scaffold, suggests potential as a valuable building block in the development of targeted protein degraders and kinase-focused chemical probes . Pyrimidine derivatives are extensively investigated for their ability to modulate cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression and transcription . Abnormal activation of CDK2, in particular, represents an important mechanism of resistance to CDK4/6 inhibitors in certain cancer types, making the development of CDK2-targeting compounds a promising area of oncological research . Researchers may utilize this compound as a key intermediate in the synthesis of bifunctional degraders that target CDK2 for ubiquitination and proteasomal degradation via the ubiquitin-proteasome pathway . The presence of both hydrogen bond donor and acceptor atoms, along with the flexible sulfide linkages, enables potential interactions with various biological targets, while the piperidine carboxamide moiety contributes to pharmacokinetic optimization. This product is provided exclusively for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-ethyl-1-[6-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S2/c1-3-22-21(28)15-7-9-26(10-8-15)18-12-20(24-14-23-18)30-13-19(27)25-16-5-4-6-17(11-16)29-2/h4-6,11-12,14-15H,3,7-10,13H2,1-2H3,(H,22,28)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJSYXBDDOKKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with guanidine to yield the pyrido[4,3-d]pyrimidine core. The phenoxyacetyl group is introduced through a subsequent acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity: Research has indicated that compounds similar to N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth. For instance, the compound may inhibit tyrosine kinases, which are critical in cancer cell proliferation and survival .
  • Anti-inflammatory Effects: Studies have explored its potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase .

2. Enzyme Inhibition

  • This compound has been investigated for its ability to act as an enzyme inhibitor, particularly against kinases involved in various biological pathways. Its structural features allow it to interact with active sites of enzymes, potentially leading to therapeutic effects in diseases where these enzymes play a crucial role .

3. Drug Development

  • The compound serves as a building block for synthesizing more complex molecules with enhanced biological activity. Its unique functional groups enable modifications that can lead to new drug candidates with improved efficacy and specificity .

Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction: Starting from 4-chlorobenzaldehyde and ethyl acetoacetate to form an intermediate.
  • Cyclization: The intermediate is cyclized with guanidine to yield the pyrido[4,3-d]pyrimidine core.
  • Acylation Reaction: Introduction of the phenoxyacetyl group through acylation .

Mechanism of Action

The mechanism of action of N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit tyrosine kinases, leading to the suppression of cell proliferation in cancer cells . Molecular docking studies have shown that this compound can bind to the active sites of target proteins, blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .

Biological Activity

N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article delves into the compound's structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Pyrimidine Moiety : A six-membered ring containing two nitrogen atoms, contributing to its biological activity.
  • Methylsulfanyl Group : Enhances the compound's interaction with biological targets.

Research indicates that this compound acts primarily through the following mechanisms:

  • Kinase Inhibition : The compound has been identified as an inhibitor of various kinases, including:
    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Targeting this receptor is crucial for inhibiting tumor angiogenesis, which can reduce tumor growth and metastasis.
    • Janus Kinase 3 (JAK3) : Exhibits moderate inhibitory activity against JAK3, suggesting potential applications in treating inflammatory diseases.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

Research Findings

Several studies have explored the biological activity of this compound:

In Vitro Studies

A study published in the European Journal of Medicinal Chemistry examined the compound's ability to inhibit JAK3. The results indicated moderate inhibitory activity, supporting its potential as a therapeutic agent for conditions involving JAK3 signaling pathways .

Anti-Cancer Activity

Research has demonstrated that this compound effectively inhibits VEGFR-2 activity. This inhibition is crucial in cancer biology as it can lead to reduced vascularization of tumors, thereby limiting their growth .

Comparative Analysis

To understand how this compound compares to similar compounds, the following table summarizes structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
Compound APyrimidine + PiperidineVEGFR Inhibitor
Compound BPyrimidine + SulfonamideAnti-inflammatory
Compound CPiperazine + PyrimidineAnticancer
Compound DPiperidine + UreaAntiviral
N-Ethyl Compound Piperidine + Pyrimidine + MethylsulfanylKinase Inhibitor & Anti-inflammatory

This compound stands out due to its dual functionality as both a kinase inhibitor and potential anti-inflammatory agent, which may not be present in other similar compounds. Its specific arrangement of functional groups contributes to its unique binding properties and biological effects .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfanyl at δ 2.5 ppm; piperidine protons at δ 3.0–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₄N₄O₂S₂: 424.13).
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

How can researchers resolve contradictions in spectral data, such as ambiguous NOE correlations or overlapping signals in NMR?

Q. Advanced

  • 2D NMR Techniques : Use HSQC and HMBC to resolve signal overlap and assign quaternary carbons.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .
  • Isotopic Labeling : Introduce deuterium at ambiguous sites to simplify splitting patterns .

What biological targets and mechanisms of action are hypothesized for this compound, and how can they be experimentally validated?

Q. Advanced

  • Hypothesized Targets : COX-2 inhibition (due to methylsulfanyl’s redox activity) or kinase modulation (piperidine’s affinity for ATP-binding pockets) .
  • Validation Methods :
    • Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for COX-2).
    • Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MTT assays).
    • Molecular Docking : Simulate binding poses with AutoDock Vina .

How should structure-activity relationship (SAR) studies be designed to explore the impact of substituents on bioactivity?

Q. Advanced

  • Variable Substituents : Modify the methylsulfanyl group (e.g., replace with sulfone or halogens) or piperidine’s ethyl group (e.g., cyclopropyl or hydroxyl derivatives).
  • Assay Panels : Test analogs against target enzymes (e.g., COX-2, kinases) and in cytotoxicity models.
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with activity .

What stability issues arise during storage or handling, and how can they be mitigated?

Q. Basic

  • Oxidative Degradation : The methylsulfanyl group is prone to oxidation; store under inert gas (N₂/Ar) at –20°C .
  • Hydrolysis : Amide bonds may degrade in acidic/basic conditions; use pH-stable buffers (e.g., PBS pH 7.4) for biological assays.
    Monitor stability via accelerated aging studies (40°C/75% RH) with HPLC .

What computational strategies are recommended for predicting the compound’s physicochemical properties and binding modes?

Q. Advanced

  • Physicochemical Prediction : Use SwissADME or MarvinSuite to calculate logP, solubility, and pKa.
  • Docking Studies : Employ Glide (Schrödinger) or GROMACS for binding simulations with homology-modeled targets.
  • MD Simulations : Assess binding stability over 100-ns trajectories .

How can researchers design controlled experiments to distinguish between on-target and off-target effects in cellular models?

Q. Advanced

  • CRISPR Knockout Models : Delete hypothesized targets (e.g., COX-2) and compare compound efficacy.
  • Proteome Profiling : Use mass spectrometry-based thermal shift assays (CETSA) to identify engaged proteins.
  • Negative Controls : Include structurally similar but inactive analogs to rule out nonspecific effects .

What strategies are effective for scaling up synthesis without compromising yield or purity?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors for Pd-catalyzed steps to enhance reproducibility.
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer scaling.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .

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